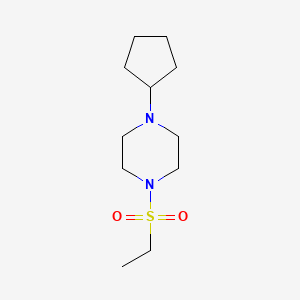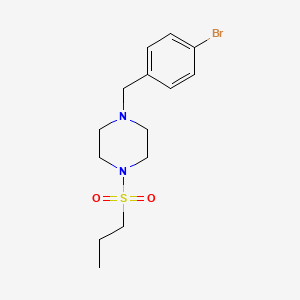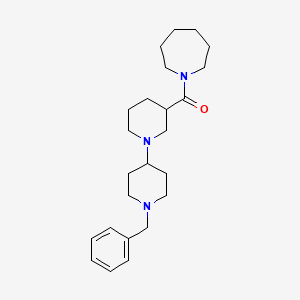![molecular formula C15H15N3O5S2 B10885558 {4-[(2-Nitrophenyl)sulfonyl]piperazin-1-yl}(thiophen-2-yl)methanone](/img/structure/B10885558.png)
{4-[(2-Nitrophenyl)sulfonyl]piperazin-1-yl}(thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(2-Nitrophenyl)sulfonyl]piperazin-1-yl}(thiophen-2-yl)methanone is a complex organic compound with the molecular formula C15H15N3O5S2
Preparation Methods
The synthesis of {4-[(2-Nitrophenyl)sulfonyl]piperazin-1-yl}(thiophen-2-yl)methanone involves multiple stepsThe reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and organic solvents.
Scientific Research Applications
{4-[(2-Nitrophenyl)sulfonyl]piperazin-1-yl}(thiophen-2-yl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being explored for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of {4-[(2-Nitrophenyl)sulfonyl]piperazin-1-yl}(thiophen-2-yl)methanone involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The piperazine ring provides structural stability, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar compounds include:
{4-[(3-Nitrophenyl)sulfonyl]piperazin-1-yl}(thiophen-2-yl)methanone: This compound has a similar structure but with a different position of the nitro group, leading to different chemical properties and reactivity.
{4-[(2-Nitrophenyl)sulfonyl]piperazin-1-yl}(furan-2-yl)methanone: This compound has a furan ring instead of a thiophene ring, which affects its electronic properties and interactions with other molecules. The uniqueness of {4-[(2-Nitrophenyl)sulfonyl]piperazin-1-yl}(thiophen-2-yl)methanone lies in its specific combination of functional groups, which provides a balance of stability and reactivity, making it suitable for various applications.
Properties
Molecular Formula |
C15H15N3O5S2 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C15H15N3O5S2/c19-15(13-5-3-11-24-13)16-7-9-17(10-8-16)25(22,23)14-6-2-1-4-12(14)18(20)21/h1-6,11H,7-10H2 |
InChI Key |
YEJKGQWKGZMHFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![17-(Pyridin-2-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B10885485.png)
![(5E)-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10885495.png)






![1-{4-[2-Nitro-4-(quinoxalin-2-yl)phenoxy]phenyl}propan-1-one](/img/structure/B10885550.png)
![N-{4-[(4-cyclopentylpiperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B10885551.png)

![2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]thio}-N-phenylacetamide](/img/structure/B10885561.png)

![Azepan-1-yl{1-[(3-fluorophenyl)carbonyl]piperidin-3-yl}methanone](/img/structure/B10885569.png)
